molecular formula C7H15NS B13290216 2-(Piperidin-4-yl)ethanethiol

2-(Piperidin-4-yl)ethanethiol

Cat. No.: B13290216
M. Wt: 145.27 g/mol
InChI Key: SLSOQKHTHIYVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)ethanethiol is a sulfur-containing organic compound characterized by a piperidine ring (a six-membered secondary amine) attached to an ethanethiol group. The piperidine moiety confers basicity (pKa ~11), while the thiol group (-SH) introduces acidity (pKa ~10), making the compound amphoteric.

Properties

IUPAC Name

2-piperidin-4-ylethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOQKHTHIYVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)ethanethiol typically involves the reaction of 2-(Piperidin-4-yl)ethanamine with thiolating agents. One common method is the reaction of 2-(Piperidin-4-yl)ethanamine with thiourea followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert the amine to the thiol .

Industrial Production Methods

Industrial production of 2-(Piperidin-4-yl)ethanethiol may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation of corresponding 2-pyridineethanol compounds is another method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)ethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form strong bonds with metal ions, making it useful in metalloprotein studies. Additionally, the piperidine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Compounds for Comparison:

2-(Dimethylamino)ethanethiol (): Features a tertiary dimethylamino group instead of piperidine.

Ethyl 2-(piperidin-4-yl)acetate (): Replaces the thiol with an ethyl ester group.

2,2,6,6-Tetramethylpiperidin-4-yl acetate (): A sterically hindered piperidine derivative with an acetate chain.

Table 1: Structural Features
Compound Core Structure Functional Groups Key Substituents
2-(Piperidin-4-yl)ethanethiol Piperidine Thiol (-SH), secondary amine None
2-(Dimethylamino)ethanethiol Linear alkyl chain Thiol (-SH), tertiary amine N,N-Dimethyl
Ethyl 2-(piperidin-4-yl)acetate Piperidine Ester (-COOEt), secondary amine Ethyl acetate
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine Ester (-COOR), secondary amine 2,2,6,6-Tetramethyl, variable R (C1–C9)

Physicochemical Properties

Table 2: Property Comparison

Property 2-(Piperidin-4-yl)ethanethiol 2-(Dimethylamino)ethanethiol Ethyl 2-(piperidin-4-yl)acetate 2,2,6,6-Tetramethylpiperidin-4-yl acetate
Molecular Formula C7H13NS C4H11NS C9H17NO2 C13H25NO2 (R = CH3)
Molecular Weight (g/mol) 143.25 105.2 187.24 243.34
log Po/w Estimated ~0.5–1.0* Not provided 1.32 Estimated >2.0 (due to tetramethyl and ester)
Hydrogen Bond Donors 2 (NH, SH) 1 (SH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 1 (N) 1 (N) 3 (N, 2×O) 3 (N, 2×O)
Solubility Moderate (ionizable groups) High (polar thiol) Low (log P 1.32) Very low (steric hindrance)
BBB Permeability Likely moderate Not provided Yes Not provided

*Estimated based on thiol’s polarity compared to esters.

Key Observations:

  • Lipophilicity : Ethyl 2-(piperidin-4-yl)acetate exhibits higher log P (1.32) due to the ester group, whereas 2-(Piperidin-4-yl)ethanethiol is more polar .
  • Solubility: The thiol group enhances water solubility in 2-(Dimethylamino)ethanethiol compared to esters .
  • Steric Effects : Tetramethyl substituents in derivatives reduce reactivity and increase log P .

Biological Activity

2-(Piperidin-4-yl)ethanethiol is an organic compound featuring a piperidine ring linked to an ethanethiol functional group. This structure imparts significant biological activity, particularly through the reactivity of its thiol (-SH) group, which can form strong bonds with metals and other biological molecules. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.

The compound is characterized by:

  • Molecular Formula : C₈H₁₅N₁S
  • Molecular Weight : 171.28 g/mol
  • Structural Features : The piperidine ring (a six-membered heterocyclic amine) contributes to its pharmacological properties, while the thiol group enhances reactivity in biological systems.

Antiviral and Anticancer Properties

Research indicates that 2-(Piperidin-4-yl)ethanethiol exhibits potential antiviral and anticancer activities. Its mechanism of action includes:

  • Metal-Protein Interactions : The thiol group allows binding with metal ions, which is crucial for studying metalloproteins and may enhance the efficacy of certain therapeutic agents.
  • Cytotoxic Effects : Similar compounds have shown cytotoxicity against various cancer cell lines. For instance, derivatives of piperidone have been reported to induce apoptosis in leukemia and lymphoma cells by activating caspases and inducing reactive oxygen species (ROS) accumulation .

The primary mechanism by which 2-(Piperidin-4-yl)ethanethiol exerts its biological effects involves:

  • Thiol Reactivity : The thiol group can form covalent bonds with electrophilic centers in proteins, influencing their function and stability. This property is particularly significant in redox biology and enzyme modulation.
  • Induction of Apoptosis : Evidence from related compounds suggests that 2-(Piperidin-4-yl)ethanethiol may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells .

Comparative Analysis with Related Compounds

A comparative table highlights the differences between 2-(Piperidin-4-yl)ethanethiol and structurally similar compounds:

Compound NameStructural FeaturesKey Differences
2-(Piperidin-4-yl)ethanamineLacks the thiol groupLess reactive; primarily an amine
2-(Piperidin-4-yl)ethanolContains a hydroxyl groupDifferent reactivity and applications
PiperidineParent compound without the ethanethiol side chainSimpler structure; lacks functional diversity

Case Studies

  • Anticancer Activity : A study investigating piperidone derivatives found that they exhibited broad-spectrum cytotoxicity across various cancer cell lines, including breast and colon cancer. The mechanisms involved ROS accumulation and mitochondrial depolarization leading to apoptosis .
  • Antimicrobial Potential : Other derivatives related to piperidine structures have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain piperidine-based compounds indicate their potential as new antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.